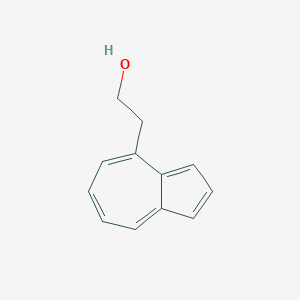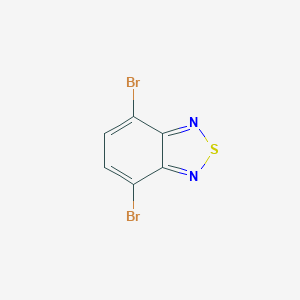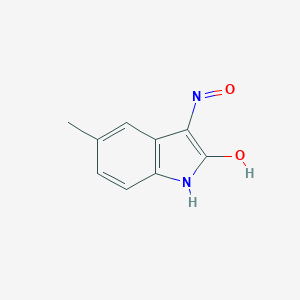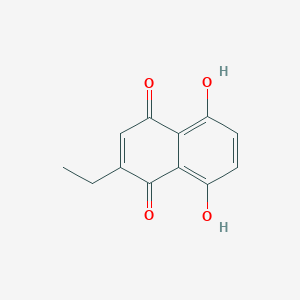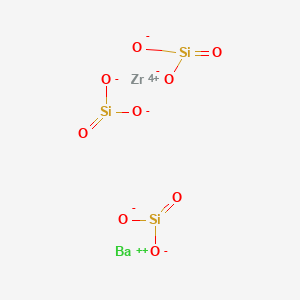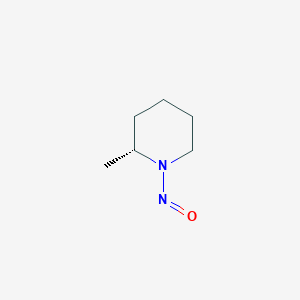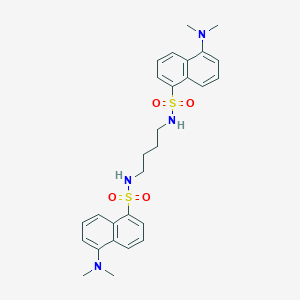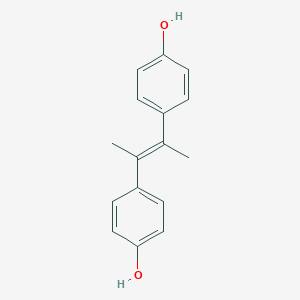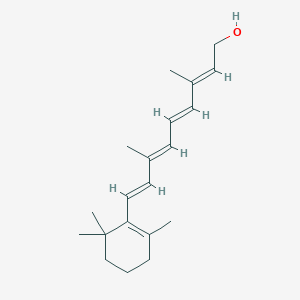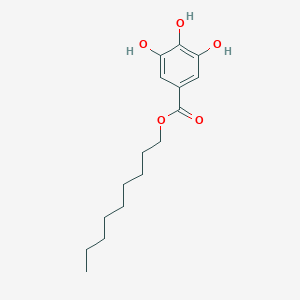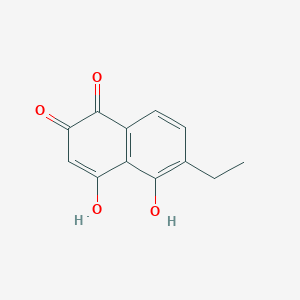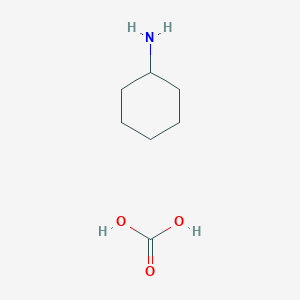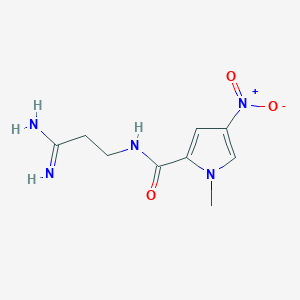
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide (AN-7) is a chemical compound that has been studied for its potential therapeutic uses. The compound was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Effets Biochimiques Et Physiologiques
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to have anti-inflammatory and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide is that it is relatively easy to synthesize, making it a useful tool for researchers studying its potential therapeutic uses. However, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has some limitations for lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide. One area of research is in the development of new cancer treatments based on N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds. Another area of research is in the study of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide's potential use in the treatment of neurodegenerative diseases. Additionally, N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide and related compounds may have potential applications in the field of materials science, as they have been shown to have interesting electronic and optical properties.
Méthodes De Synthèse
The synthesis of N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide involves a multi-step process that begins with the reaction of 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzene with potassium carbonate in dimethyl sulfoxide. This reaction produces 2,3-dimethyl-1,4-dinitro-5-(2-nitroethyl)benzoic acid, which is then reacted with 1,3-diaminopropane in the presence of triethylamine to produce N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide.
Applications De Recherche Scientifique
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been studied for its potential therapeutic uses in a variety of scientific research applications. One such application is in the treatment of cancer. N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied as a potential chemotherapeutic agent.
Propriétés
Numéro CAS |
14559-43-4 |
|---|---|
Nom du produit |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
Formule moléculaire |
C9H13N5O3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
N-(3-amino-3-iminopropyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C9H13N5O3/c1-13-5-6(14(16)17)4-7(13)9(15)12-3-2-8(10)11/h4-5H,2-3H2,1H3,(H3,10,11)(H,12,15) |
Clé InChI |
KIQYRLXDGHDTDK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
SMILES canonique |
CN1C=C(C=C1C(=O)NCCC(=N)N)[N+](=O)[O-] |
Synonymes |
N-(3-Amino-3-iminopropyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



